Compound Description: CJ-033,466 is a potent and selective serotonin 5-HT4 receptor partial agonist. [] It demonstrates nanomolar agonistic activity for the 5-HT4 receptor and exhibits a 1000-fold greater selectivity for this receptor compared to other 5-HT and dopamine D2 receptors. [] This selectivity makes CJ-033,466 a promising candidate for treating gastroparesis with potentially fewer side effects than existing drugs. [] In vivo studies using dogs showed that CJ-033,466 effectively stimulates gastric antral motility and accelerates the gastric emptying rate. []
Compound Description: Compound 10 acts as a retinoic-acid-related orphan receptor γt (RORγt) inverse agonist. [] It exhibits good pharmacological potency in both biochemical and cell-based assays, effectively inhibiting RORγt activity. [] Moreover, compound 10 possesses excellent physicochemical properties, including low to medium plasma protein binding across species, making it a promising candidate for further development. [] Oral administration of compound 10 at 15 mg/kg in rodents resulted in significant lowering of IL-17 cytokine production in ex vivo antigen recall assays, demonstrating its in vivo activity. []
Compound Description: Similar to compound 10, compound 33 also acts as a RORγt inverse agonist. [] It demonstrates good pharmacological potencies in biochemical and cell-based assays, effectively inhibiting RORγt activity. [] Notably, compound 33 exhibits excellent physicochemical properties, including low to medium plasma protein binding across species, highlighting its potential as a drug candidate. [] In a rodent pharmacokinetic/pharmacodynamic (PK/PD) model, oral administration of compound 33 at 15 mg/kg resulted in a significant reduction in IL-17 cytokine production in ex vivo antigen recall assays, demonstrating its in vivo efficacy. []
Compound Description: This compound is a potent platelet-derived growth factor receptor (PDGFR) inhibitor with an IC50 of 3 nM in a cellular proliferation assay. [] This suggests potential as a treatment for pulmonary arterial hypertension (PAH). []
Compound Description: This compound is a PDGFR inhibitor with an IC50 of 45 nM in a cellular proliferation assay, suggesting potential as a treatment for PAH. []
Compound Description: Compound 1 is a hepatitis C virus nonstructural protein 5B (NS5B) inhibitor. [] This compound exhibits low turnover in rat and human liver S9 and hepatocyte incubations. [] The primary metabolic pathway observed for compound 1 is hydroxylation of the bicyclo[1.1.1]pentane moiety. [] Interestingly, in vivo studies using bile duct-cannulated rats revealed an unexpected metabolic pathway involving the conjugation of phosphocholine (POPC) to the bicyclic moiety. [] This conjugation, believed to occur via a two-step process involving hydroxylation and subsequent POPC addition by cytidine-diphosphocholine:1,2-diacylglycerol cholinephosphotransferase, raises concerns about potential interference with phospholipid synthesis. []
Compound Description: Similar to compound 1, compound 2 is also an NS5B inhibitor that exhibits low turnover in rat and human liver S9 and hepatocyte incubations. [] It primarily undergoes metabolic hydroxylation of the bicyclo[1.1.1]pentane moiety. [] In vivo studies with bile duct-cannulated rats revealed an unexpected metabolic pathway for compound 2 involving the conjugation of POPC to the bicyclic moiety. [] This POPC conjugation, believed to occur through a two-step process of hydroxylation followed by POPC addition by cytidine-diphosphocholine:1,2-diacylglycerol cholinephosphotransferase, raises concerns about potential interference with routine phospholipid synthesis. []
Compound Description: This compound is an acid pump antagonist with potential for improving gastrointestinal motility. [] Specifically, it shows promise in treating diseases associated with pathological gastrointestinal motility by inducing phase III of migrating inter-digestive contractions (IMC). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.